![molecular formula C21H14N2 B13788721 2-Phenyl-1H-phenanthro[9,10-d]imidazole CAS No. 6931-31-3](/img/structure/B13788721.png)
2-Phenyl-1H-phenanthro[9,10-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1H-phenanthro[9,10-d]imidazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural and photophysical properties. This compound is characterized by a phenyl group attached to a phenanthroimidazole core, which contributes to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1H-phenanthro[9,10-d]imidazole typically involves the condensation of 9,10-phenanthrenequinone with aniline in the presence of ammonium acetate. The reaction is carried out in acetic acid under reflux conditions, leading to the formation of the desired imidazole derivative . Another method involves a one-pot multicomponent reaction using 9,10-phenanthrenequinone, benzaldehyde, and ammonium acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests that they can be adapted for large-scale production. The use of readily available starting materials and relatively mild reaction conditions makes these methods suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Phenyl-1H-phenanthro[9,10-d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions
Major Products
The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Phenyl-1H-phenanthro[9,10-d]imidazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Phenyl-1H-phenanthro[9,10-d]imidazole varies depending on its application:
Comparaison Avec Des Composés Similaires
2-Phenyl-1H-phenanthro[9,10-d]imidazole can be compared with other phenanthroimidazole derivatives:
- 1,2-Diphenyl-1H-phenanthro[9,10-d]imidazole
- 2-Phenyl-1-p-tolyl-1H-phenanthro[9,10-d]imidazole
- 1-Phenyl-2-p-tolyl-1H-phenanthro[9,10-d]imidazole
- 1,2-Di-p-tolyl-1H-phenanthro[9,10-d]imidazole
These compounds share similar structural features but differ in their substituents, which can influence their photophysical properties and reactivity. The unique combination of the phenyl group and the phenanthroimidazole core in this compound contributes to its distinct properties and makes it a valuable compound for various applications.
Propriétés
Numéro CAS |
6931-31-3 |
|---|---|
Formule moléculaire |
C21H14N2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
2-phenyl-1H-phenanthro[9,10-d]imidazole |
InChI |
InChI=1S/C21H14N2/c1-2-8-14(9-3-1)21-22-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20(19)23-21/h1-13H,(H,22,23) |
Clé InChI |
DULAFGGSBLJMNV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NC3=C(N2)C4=CC=CC=C4C5=CC=CC=C53 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-](/img/structure/B13788640.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid](/img/structure/B13788642.png)
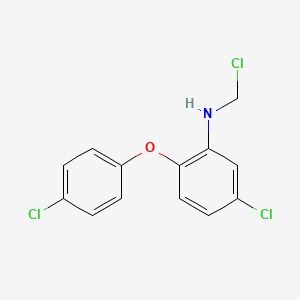
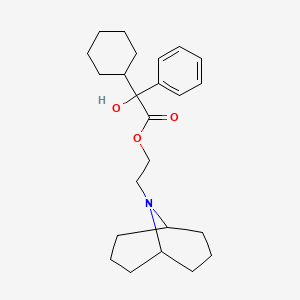
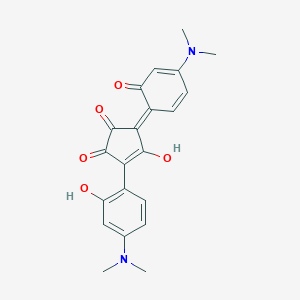
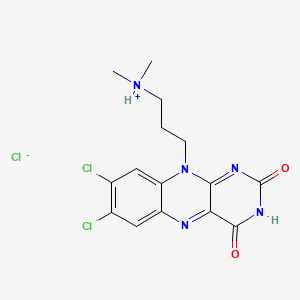

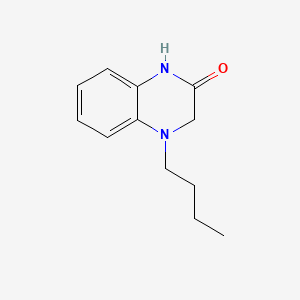
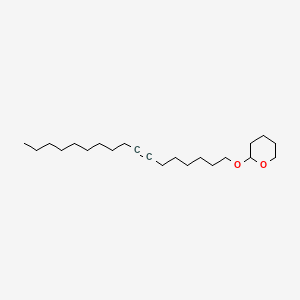
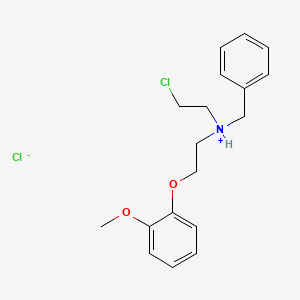
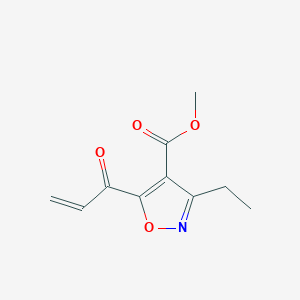
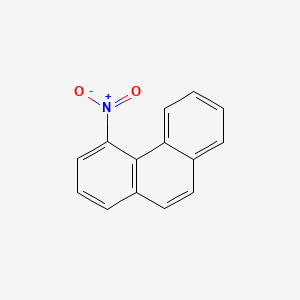
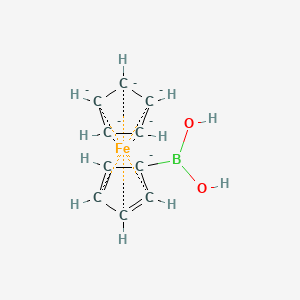
![8-[Fluo]-cAMP](/img/structure/B13788704.png)
